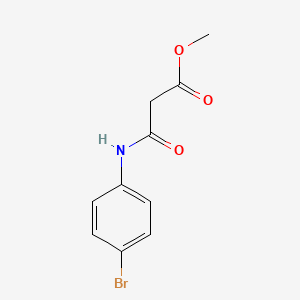
Methyl 3-(4-bromoanilino)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-bromoanilino)-3-oxopropanoate is an organic compound that features a brominated aniline moiety attached to a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromoanilino)-3-oxopropanoate typically involves the following steps:
Nitration and Reduction: The starting material, 4-bromoaniline, can be synthesized by nitration of bromobenzene followed by reduction of the nitro group to an amine.
Esterification: The aniline derivative is then reacted with methyl 3-oxopropanoate under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by esterification using continuous flow reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-bromoanilino)-3-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products
Aplicaciones Científicas De Investigación
Methyl 3-(4-bromoanilino)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties.
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-bromoanilino)-3-oxopropanoate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding to biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(4-chloroanilino)-3-oxopropanoate
- Methyl 3-(4-fluoroanilino)-3-oxopropanoate
- Methyl 3-(4-iodoanilino)-3-oxopropanoate
Uniqueness
Methyl 3-(4-bromoanilino)-3-oxopropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs .
Propiedades
Número CAS |
669000-20-8 |
|---|---|
Fórmula molecular |
C10H10BrNO3 |
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
methyl 3-(4-bromoanilino)-3-oxopropanoate |
InChI |
InChI=1S/C10H10BrNO3/c1-15-10(14)6-9(13)12-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,13) |
Clave InChI |
RMJXWCIDRDKHGU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)NC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


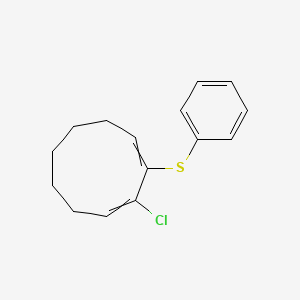
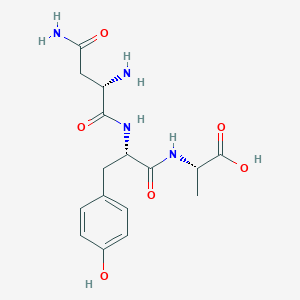
![2-{(E)-[(4-Methoxyphenyl)imino]methyl}-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12545721.png)
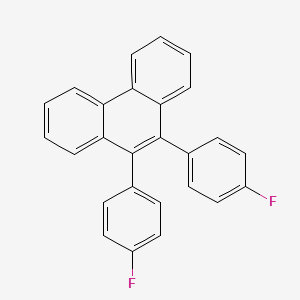
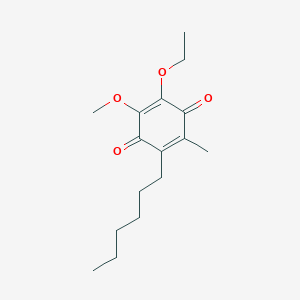
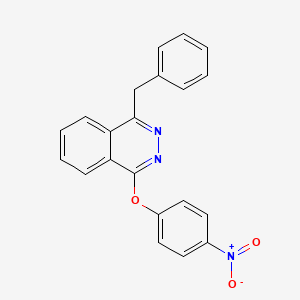
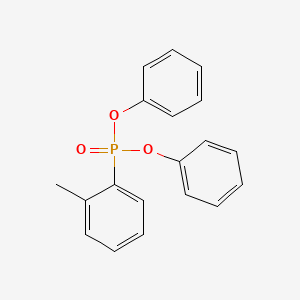
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)
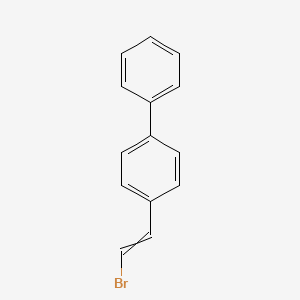

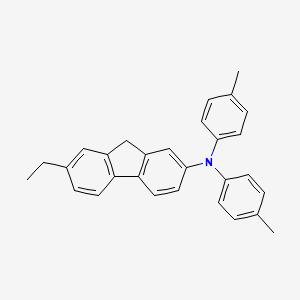
![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
